molecular formula C18H19IN2O3 B4598676 N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-iodobenzamide

N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-iodobenzamide

Cat. No.: B4598676
M. Wt: 438.3 g/mol
InChI Key: NNILDCGSEKDFPX-VBKFSLOCSA-N
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Description

N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-iodobenzamide is a complex organic compound that features a combination of functional groups, including an amide, a furan ring, and an iodine-substituted benzene ring

Properties

IUPAC Name

N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O3/c1-2-3-10-20-18(23)16(12-15-5-4-11-24-15)21-17(22)13-6-8-14(19)9-7-13/h4-9,11-12H,2-3,10H2,1H3,(H,20,23)(H,21,22)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNILDCGSEKDFPX-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-iodobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-iodobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-iodobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-iodobenzamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and iodine-substituted benzene ring could play roles in binding to these targets, while the amide group may be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-iodobenzamide is unique due to the presence of the iodine-substituted benzene ring, which can impart distinct reactivity and binding properties compared to other similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-iodobenzamide

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